Etosalamide

Description

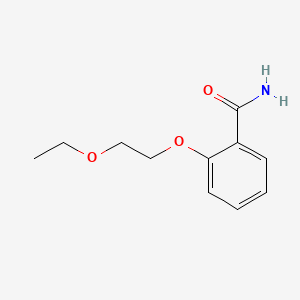

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNRCMFFZFCWMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934666 | |

| Record name | 2-(2-Ethoxyethoxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15302-15-5 | |

| Record name | Etosalamide [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015302155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Ethoxyethoxy)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOSALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1PU994YJUH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-depth Technical Guide on the Core Mechanism of Action of Etosalamide

Notice to the Reader:

Following a comprehensive and exhaustive search of scientific literature and publicly available data, it has been determined that there is a significant lack of specific, in-depth information regarding the precise mechanism of action of etosalamide. The available information is insufficient to construct a detailed technical guide that meets the core requirements of quantitative data summarization, detailed experimental protocols, and signaling pathway visualizations.

The search for "this compound" and its chemical synonym, "o-(2-Ethoxyethoxy)benzamide," yielded limited and often ambiguous results. Much of the retrieved information pertains to similarly named but pharmacologically distinct compounds, such as the anti-cancer agent "Etofesalamide," the anti-epileptic drug "Ethosuximide," or the well-characterized non-steroidal anti-inflammatory drug (NSAID) "Etodolac."

While this compound is broadly classified as an anti-inflammatory and analgesic agent, suggesting a likely mechanism involving the inhibition of the cyclooxygenase (COX) enzymes and subsequent reduction in prostaglandin synthesis, specific experimental data to substantiate this is not available in the public domain. Key quantitative metrics, such as IC50 values for COX-1 and COX-2, which are crucial for understanding its potency and selectivity, could not be located. Furthermore, detailed experimental protocols from in vitro or in vivo studies investigating its molecular targets and downstream effects are absent from the available literature. Consequently, the creation of signaling pathway diagrams using Graphviz, as requested, is not feasible without a foundational understanding of the specific pathways modulated by this compound.

This document will, therefore, provide a general overview of the presumed mechanism of action for a compound in its therapeutic class, based on the established pharmacology of NSAIDs. However, it is critical for the reader to understand that this is a generalized framework and may not accurately reflect the specific actions of this compound.

Presumed General Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

As a non-steroidal anti-inflammatory drug (NSAID), the primary mechanism of action of this compound is presumed to be the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in physiological functions such as protecting the gastric mucosa, maintaining renal blood flow, and supporting platelet aggregation.

-

COX-2: This isoform is typically undetectable in most tissues under normal conditions but is rapidly induced by inflammatory stimuli, such as cytokines and endotoxins. The prostaglandins produced by COX-2 are major contributors to the inflammatory response.

The anti-inflammatory and analgesic effects of NSAIDs are primarily attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation and bleeding, are largely due to the inhibition of COX-1. The relative selectivity of an NSAID for COX-2 over COX-1 is a critical determinant of its therapeutic index.

Without specific experimental data for this compound, it is not possible to determine its selectivity for COX-1 versus COX-2.

Signaling Pathway: Arachidonic Acid Metabolism and Prostaglandin Synthesis

The following diagram illustrates the general pathway of prostaglandin synthesis from arachidonic acid, which is the presumed target of this compound.

Caption: Presumed inhibition of COX enzymes by this compound.

Potential Involvement of the NF-κB Pathway

Many anti-inflammatory drugs also exert their effects by modulating the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a transcription factor that plays a central role in regulating the expression of numerous genes involved in the inflammatory response, including cytokines, chemokines, and adhesion molecules.

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB frees NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes.

Some NSAIDs have been shown to inhibit the activation of NF-κB, although the exact mechanisms can vary. This inhibition may occur through various means, such as preventing the degradation of IκB or interfering with the DNA binding of NF-κB.

It is unknown whether this compound has any effect on the NF-κB signaling pathway.

Signaling Pathway: General NF-κB Activation

The following diagram provides a simplified overview of the canonical NF-κB activation pathway.

Caption: General overview of the canonical NF-κB signaling pathway.

Conclusion and Future Directions

The information presented in this document is based on the general pharmacology of the therapeutic class to which this compound belongs. Due to the lack of specific research and data on this compound, a detailed and accurate description of its mechanism of action cannot be provided at this time.

For researchers, scientists, and drug development professionals, this represents a significant knowledge gap. Further investigation into the pharmacological properties of this compound is warranted to elucidate its precise molecular targets, its selectivity for COX isoforms, its potential effects on other inflammatory pathways such as NF-κB, and its overall therapeutic potential. Such studies would require a series of in vitro and in vivo experiments, including:

-

Enzyme Inhibition Assays: To determine the IC50 values of this compound for COX-1 and COX-2.

-

Cell-Based Assays: To measure the inhibition of prostaglandin production in various cell types.

-

Western Blotting and Reporter Gene Assays: To investigate the effects on the NF-κB signaling pathway.

-

In Vivo Animal Models of Inflammation and Pain: To assess the anti-inflammatory and analgesic efficacy of this compound.

Without such dedicated research, the in-depth technical guide requested by the user cannot be responsibly produced.

An In-Depth Technical Guide to the Synthesis of Etosalamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for etosalamide, an analgesic and antipyretic agent. The synthesis is a two-step process commencing with the amidation of a salicylic acid derivative to form the key intermediate, salicylamide. This is followed by a Williamson ether synthesis to yield the final product, this compound. This document furnishes detailed experimental protocols for each synthetic step, a summary of quantitative data, and visual representations of the synthetic pathway and experimental workflow to facilitate a thorough understanding and replication of the synthesis.

Introduction

This compound, with the IUPAC name 2-(2-ethoxyethoxy)benzamide, is a pharmaceutical compound recognized for its analgesic and antipyretic properties. A comprehensive understanding of its synthesis is crucial for researchers and professionals involved in drug development and manufacturing. The synthesis of this compound is primarily achieved through a straightforward and efficient two-step process. The initial step involves the formation of salicylamide (2-hydroxybenzamide), a critical intermediate. The subsequent and final step is the etherification of salicylamide to introduce the 2-ethoxyethoxy group, yielding this compound.

This compound Synthesis Pathway

The synthesis of this compound can be conceptually divided into two primary stages:

-

Synthesis of Salicylamide: This step involves the conversion of a salicylic acid derivative, most commonly methyl salicylate, into salicylamide through amidation.

-

Synthesis of this compound: This final step employs a Williamson ether synthesis, where the hydroxyl group of salicylamide is alkylated using a suitable 2-ethoxyethoxy derivative.

A schematic representation of this pathway is provided below.

Figure 1: Overall synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Salicylamide from Methyl Salicylate

This procedure details the laboratory-scale synthesis of salicylamide from methyl salicylate and aqueous ammonia.

Materials:

-

Methyl salicylate

-

Concentrated aqueous ammonia (28-30%)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

-

Beaker

-

Buchner funnel and filter paper

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place methyl salicylate.

-

Add an excess of concentrated aqueous ammonia to the flask. A typical molar ratio of ammonia to methyl salicylate is 10:1 or higher to ensure complete reaction.

-

Heat the mixture to reflux with continuous stirring. The reaction is typically carried out for 18 hours to ensure complete conversion[1].

-

After the reflux period, allow the reaction mixture to cool to room temperature.

-

Cool the mixture further in an ice bath to precipitate the salicylamide product.

-

Collect the crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold water to remove any unreacted ammonia and other water-soluble impurities.

-

Dry the purified salicylamide crystals. The product should be a white or slightly pink crystalline powder.

Industrial-Scale Synthesis:

For larger-scale production, the reaction can be performed in a stainless steel reactor using toluene as a solvent. Methyl salicylate and toluene are heated, and ammonia gas is introduced under pressure (0.25-0.35 MPa) at a controlled temperature (40-45 °C) for 5-6 hours. After the reaction, toluene and the methanol byproduct are recovered by distillation. The remaining material is then cooled to 20-25 °C to crystallize the salicylamide, which is collected by centrifugation. This method can achieve high yields of up to 98.4%[2][3].

Step 2: Synthesis of this compound from Salicylamide (Williamson Ether Synthesis)

This procedure describes the etherification of salicylamide to form this compound.

Materials:

-

Salicylamide

-

2-Bromoethoxyethane (or other suitable 2-ethoxyethyl halide/tosylate)

-

A suitable base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

Round-bottom flask

-

Stirring apparatus

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve salicylamide in the chosen anhydrous solvent.

-

Add the base portion-wise to the solution at room temperature with stirring. If using a strong base like sodium hydride, the reaction will generate hydrogen gas, so proper ventilation is essential. The base will deprotonate the phenolic hydroxyl group of salicylamide to form the more nucleophilic phenoxide.

-

After the addition of the base is complete, stir the mixture for a period (e.g., 30-60 minutes) to ensure complete formation of the phenoxide.

-

Add 2-bromoethoxyethane (or an equivalent alkylating agent) dropwise to the reaction mixture.

-

Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine to remove any remaining inorganic salts and the solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| Salicylamide | C₇H₇NO₂ | 137.14 | 140-144 | >95 |

| This compound | C₁₁H₁₅NO₃ | 209.24 | 75-78 | Not specified in detail in the searched literature, but Williamson ether syntheses are typically high-yielding. |

Characterization Data for this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the ethoxy group protons, and the protons of the ethoxyethoxy chain.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display distinct signals for each carbon atom in the this compound molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the ether side chain.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amide, the C=O stretching of the amide, the C-O-C stretching of the ether linkage, and the aromatic C-H and C=C bonds.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of this compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Etosalamide: A Comprehensive Technical Guide on its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etosalamide, also known as 2-(2-ethoxyethoxy)benzamide, is a pharmaceutical compound recognized for its antipyretic and analgesic properties.[1][2] As a member of the benzamide family, its chemical structure and properties are of significant interest to researchers in drug discovery and development for understanding its mechanism of action, optimizing its formulation, and ensuring its quality and stability. This technical guide provides an in-depth overview of the core chemical properties, structure, and relevant experimental methodologies associated with this compound.

Chemical Structure and Identifiers

The structural framework of this compound features a benzamide core substituted with a 2-ethoxyethoxy group at the ortho position. This unique arrangement of functional groups dictates its physicochemical characteristics and biological activity.

Table 1: Chemical Structure and Identifiers of this compound

| Identifier | Value | Reference |

| IUPAC Name | 2-(2-ethoxyethoxy)benzamide | [3] |

| Chemical Formula | C₁₁H₁₅NO₃ | [3] |

| SMILES | CCOCCOC1=CC=CC=C1C(=O)N | [3] |

| InChI | InChI=1S/C11H15NO3/c1-2-14-7-8-15-10-6-4-3-5-9(10)11(12)13/h3-6H,2,7-8H2,1H3,(H2,12,13) | |

| InChIKey | XBNRCMFFZFCWMH-UHFFFAOYSA-N | |

| CAS Number | 15302-15-5 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation into suitable dosage forms. The following table summarizes the key quantitative data available for this compound.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 209.24 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 78 °C | |

| Boiling Point (Predicted) | 358.6 ± 27.0 °C | |

| Density (Predicted) | 1.112 ± 0.06 g/cm³ | |

| pKa (Predicted) | 15.58 ± 0.50 | |

| LogP (Predicted) | 1.1 | |

| Solubility | DMSO: 300 mg/mL (1433.76 mM) In a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 2.5 mg/mL |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound can be adapted from methods used for similar o-alkoxy benzamides. A potential method involves the O-alkylation of a salicylic acid derivative followed by amidation. A related patent for the synthesis of o-ethoxy ethyl benzoate, a key intermediate, suggests a multi-step process starting from salicylic acid.

Hypothetical Synthesis Workflow:

Caption: Hypothetical synthesis of this compound.

Detailed Methodology:

-

Deprotonation: Salicylamide is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF). A strong base, like sodium hydride (NaH), is added portion-wise at a controlled temperature (e.g., 0 °C) to deprotonate the phenolic hydroxyl group.

-

O-Alkylation: 2-Bromoethyl ethyl ether is then added to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is then purified, commonly by recrystallization from a suitable solvent system (e.g., ethanol/water), to yield pure this compound.

Spectroscopic and Chromatographic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts, coupling constants, and integration of proton (¹H NMR) and carbon (¹³C NMR) signals.

-

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: The NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz). Standard pulse programs are used for ¹H and ¹³C NMR.

-

Data Analysis: The resulting spectra are processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The signals are then assigned to the corresponding protons and carbons in the this compound molecule. While specific spectra for this compound are not provided here, they are available in spectral databases.

-

Infrared (IR) Spectroscopy:

-

Objective: To identify the characteristic functional groups present in the this compound molecule.

-

Methodology:

-

Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The absorption bands in the spectrum are correlated with specific bond vibrations, such as N-H stretching of the amide, C=O stretching of the amide, C-O-C stretching of the ether, and aromatic C-H and C=C vibrations.

-

High-Performance Liquid Chromatography (HPLC):

-

Objective: To determine the purity of this compound and to quantify it in various matrices.

-

Methodology (General): A specific, validated HPLC method for this compound is not publicly available in the provided search results. However, a general reverse-phase HPLC method can be developed and validated based on methods used for similar aromatic amides.

-

Chromatographic Conditions:

-

Column: A C18 stationary phase is commonly used.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in isocratic or gradient elution mode.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

-

-

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

-

Mechanism of Action and Signaling Pathway

As an antipyretic and analgesic agent, this compound is believed to function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

The Arachidonic Acid Cascade and COX Inhibition:

Caption: this compound's role in the arachidonic acid pathway.

The synthesis of prostaglandins and thromboxanes begins with the release of arachidonic acid from membrane phospholipids by the enzyme phospholipase A₂. Arachidonic acid is then converted to prostaglandin H₂ (PGH₂) by cyclooxygenase (COX) enzymes. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions such as protecting the stomach lining, and COX-2, which is induced during inflammation and is responsible for the production of prostaglandins that mediate pain and fever. By inhibiting COX enzymes, this compound reduces the production of these pro-inflammatory mediators, thereby exerting its analgesic and antipyretic effects. The selectivity of this compound for COX-1 versus COX-2 would determine its efficacy and side-effect profile, a common consideration for all NSAIDs.

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structure of this compound. The compiled data on its physicochemical characteristics, along with outlined experimental protocols for its synthesis and analysis, offer a valuable resource for researchers. Furthermore, the elucidation of its likely mechanism of action through the inhibition of the cyclooxygenase pathway provides a solid foundation for further investigation into its pharmacological profile and for the development of new therapeutic applications. As with any active pharmaceutical ingredient, continued research and detailed experimental validation are essential for a complete understanding of its behavior and for ensuring its safe and effective use.

References

Etosalamide Solubility Profile: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the solubility of etosalamide in dimethyl sulfoxide (DMSO) and water. Designed for researchers, scientists, and professionals in drug development, this document compiles essential quantitative data, detailed experimental methodologies, and a proposed mechanism of action to facilitate laboratory work and formulation development.

Executive Summary

This compound, a compound recognized for its antipyretic and analgesic properties, presents distinct solubility characteristics in common laboratory solvents. Understanding these properties is critical for the design of robust in vitro and in vivo studies. This guide outlines the high solubility of this compound in the organic solvent DMSO and its more limited solubility in aqueous solutions. Furthermore, it provides a standardized experimental protocol for determining thermodynamic solubility and visualizes a putative anti-inflammatory signaling pathway for this compound.

Quantitative Solubility Data

The solubility of this compound in DMSO and water is summarized in the table below. These values are crucial for the preparation of stock solutions and experimental media.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Conditions |

| Dimethyl Sulfoxide (DMSO) | 300 | 1433.76 | Standard conditions; may require sonication for rapid dissolution. |

| Water | 6.67 | 31.88 | Requires ultrasonication and heating to 60°C to achieve dissolution. |

Note: The molar concentration is calculated based on the molecular weight of this compound (209.24 g/mol ).

Experimental Protocols

The following section details a standardized protocol for the determination of the thermodynamic solubility of this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for obtaining reliable equilibrium solubility data.

Shake-Flask Method for Thermodynamic Solubility Determination

Objective: To determine the equilibrium solubility of this compound in a given solvent (e.g., water, buffer) at a controlled temperature.

Materials:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., deionized water, phosphate-buffered saline)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound powder to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached.

-

Solvent Addition: Accurately add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. For complete separation, centrifuge the vial at a high speed.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microparticles.

-

Quantification: Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A standard calibration curve must be prepared to ensure accurate quantification.

-

Data Analysis: The determined concentration represents the thermodynamic solubility of this compound in the specific solvent under the tested conditions. The experiment should be performed in triplicate to ensure reproducibility.

Proposed Mechanism of Action and Signaling Pathway

This compound is characterized as an anti-inflammatory agent. While a specific signaling pathway for this compound is not extensively documented, a common mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade. The following diagram illustrates a putative signaling pathway for the anti-inflammatory action of this compound.

Caption: Putative anti-inflammatory pathway of this compound via COX inhibition.

Experimental Workflow Visualization

To effectively plan and execute solubility studies, a clear workflow is essential. The following diagram outlines the logical steps from initial preparation to final data analysis for determining this compound solubility.

Caption: Workflow for determining this compound solubility.

This guide provides a comprehensive overview for researchers working with this compound, ensuring a solid foundation for future studies. For further inquiries, please refer to the cited literature or contact our technical support team.

Etosalamide: An Overview of a Sparsely Documented Analgesic

Researchers, scientists, and drug development professionals should be aware that publicly available, in-depth technical information on the biological activity and specific molecular targets of etosalamide is exceedingly scarce. Despite its classification as an antipyretic and analgesic agent, detailed quantitative data, comprehensive experimental protocols, and elucidated signaling pathways are not readily found in the scientific literature or chemical databases.

This guide summarizes the limited information available on this compound, highlighting the significant gaps in the current understanding of its pharmacological profile.

Chemical Identity and Properties

This compound, also known by its chemical name 2-(2-ethoxyethoxy)benzamide, is a small molecule with established antipyretic and analgesic properties.[1][2][3][4] Its anti-inflammatory activity has also been noted.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(2-ethoxyethoxy)benzamide |

| Synonyms | This compound, Ethosalamide |

| CAS Number | 15302-15-5 |

| Molecular Formula | C11H15NO3 |

| Molecular Weight | 209.24 g/mol |

Postulated Biological Activity and Mechanism of Action

Based on its classification and the known mechanisms of similar analgesic and anti-inflammatory agents, it is presumed that this compound's primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are central to the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.

However, it is crucial to note that no specific quantitative data, such as IC50 values for the inhibition of COX-1 and COX-2 by this compound, are available in the reviewed literature. The assertion of its anti-inflammatory and analgesic effects is primarily based on its classification and mentions in chemical supplier databases.

Signaling Pathway

A generalized diagram of the cyclooxygenase pathway, which is the presumed target of this compound, is presented below. This diagram is illustrative of the general mechanism of NSAIDs and is not based on specific experimental data for this compound.

Quantitative Data

A thorough search of scientific databases and literature did not yield any quantitative data regarding the biological activity of this compound. This includes, but is not limited to:

-

Half-maximal inhibitory concentrations (IC50)

-

Inhibition constants (Ki)

-

Half-maximal effective concentrations (EC50)

The absence of such data prevents a quantitative assessment of this compound's potency and selectivity for its presumed targets.

Experimental Protocols

Detailed experimental protocols for in vitro or in vivo studies specifically investigating the biological activity of this compound are not available in the public domain. General methodologies for assessing anti-inflammatory and analgesic activity, as well as COX inhibition assays, are well-established in the field. However, their specific application to this compound, including concentrations used, specific cell lines or animal models, and detailed procedural steps, remains undocumented.

For illustrative purposes, a generalized workflow for screening potential COX inhibitors is presented below. This is a standard methodology and has not been specifically reported for this compound.

Conclusion

The available information on this compound is insufficient to construct a detailed technical guide that meets the requirements of researchers and drug development professionals. While its identity as an analgesic and antipyretic agent is established, the specifics of its biological activity, molecular targets, potency, and the experimental basis for these claims are not documented in accessible scientific literature. The presumed mechanism of action via COX inhibition remains an educated assumption based on its therapeutic class. Further empirical research and publication of data are necessary to fully elucidate the pharmacological profile of this compound.

References

Etosalamide (CAS 15302-15-5): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etosalamide, with the Chemical Abstracts Service (CAS) number 15302-15-5, is a benzamide derivative. While it has been identified as an antipyretic and analgesic agent, publicly available in-depth technical information regarding its synthesis, comprehensive pharmacological profile, and mechanism of action is limited. This document provides a summary of the available chemical and physical data for this compound. Due to the scarcity of detailed experimental data, this guide will focus on the foundational chemical properties and structure of the molecule.

Chemical and Physical Properties

This compound, also known as 2-(2-ethoxyethoxy)benzamide, is a small molecule with the chemical formula C₁₁H₁₅NO₃. A summary of its key chemical and physical properties is presented below.

| Property | Value | Source |

| CAS Number | 15302-15-5 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [2] |

| IUPAC Name | 2-(2-ethoxyethoxy)benzamide | [1] |

| Synonyms | Ethosalamide, o-(2-Ethoxyethoxy)benzamide | |

| Canonical SMILES | CCOCCOC1=CC=CC=C1C(=O)N | |

| InChI Key | XBNRCMFFZFCWMH-UHFFFAOYSA-N |

Synthesis

Proposed Synthetic Pathway

A potential synthesis route for this compound could involve the reaction of a salicylic acid derivative with 2-ethoxyethanol, followed by amidation. This general approach is common for the synthesis of benzamide derivatives.

References

An In-depth Technical Guide to Etosalamide

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the physicochemical properties, synthesis, and putative mechanism of action of Etosalamide.

Core Molecular Data

This compound, with the IUPAC name 2-(2-ethoxyethoxy)benzamide, is recognized for its analgesic and antipyretic properties.[1] Its fundamental molecular and physical characteristics are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [1] |

| CAS Number | 15302-15-5 | [1] |

| Melting Point | 78 °C | |

| Boiling Point | 358.6±27.0 °C (Predicted) | |

| Density | 1.112±0.06 g/cm³ (Predicted) | |

| pKa | 15.58±0.50 (Predicted) | |

| Solubility | DMSO: 300 mg/mL (1433.76 mM) |

Putative Mechanism of Action

As a derivative of salicylamide, this compound is classified as a non-steroidal anti-inflammatory drug (NSAID).[1] Its analgesic and antipyretic effects are likely attributed to the inhibition of cyclooxygenase (COX) enzymes. By blocking COX, this compound interferes with the synthesis of prostaglandins, which are key mediators of pain and fever. The inhibition of prostaglandin synthesis is the primary mode of action for the analgesic and anti-inflammatory effects of NSAIDs.

The two main isoforms of the COX enzyme, COX-1 and COX-2, are responsible for prostaglandin production. While COX-1 is constitutively expressed and involved in homeostatic functions, COX-2 is induced during inflammation and is the primary target for anti-inflammatory NSAIDs. It is hypothesized that this compound, like other NSAIDs, exerts its therapeutic effects through the inhibition of COX-2. This leads to a reduction in the production of prostaglandins, thereby alleviating pain and reducing fever.

Figure 1: Putative signaling pathway for this compound's analgesic action.

Experimental Protocols

General Synthesis of Benzamide Derivatives

References

Etosalamide and the Landscape of Benzamide Analgesics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etosalamide, chemically known as o-(2-Ethoxyethoxy)benzamide, is a compound identified for its potential antipyretic and analgesic properties. Despite its classification, publicly available data on its discovery, specific mechanism of action, and clinical history is notably scarce. This technical guide aims to provide a comprehensive overview of this compound based on the limited available information and to situate it within the broader context of benzamide derivatives investigated for analgesic and anti-inflammatory activities. Due to the paucity of specific experimental data for this compound, this document will leverage information from related benzamide compounds to illustrate key concepts in synthesis, mechanism of action, and experimental evaluation. This approach provides a valuable framework for researchers interested in the potential of this chemical class.

Introduction to this compound

This compound is a benzamide derivative with the systematic IUPAC name 2-(2-ethoxyethoxy)benzamide[1][2]. Its chemical structure is characterized by a benzamide core with an ethoxyethoxy side chain at the ortho position.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from chemical databases and supplier specifications.

| Property | Value | Reference |

| Chemical Formula | C₁₁H₁₅NO₃ | [1] |

| Molecular Weight | 209.24 g/mol | [2] |

| CAS Number | 15302-15-5 | [1] |

| IUPAC Name | 2-(2-ethoxyethoxy)benzamide | |

| Synonyms | Ethosalamide, Etosalamidum | |

| Appearance | Solid powder |

History and Discovery

The precise historical details surrounding the discovery and initial synthesis of this compound are not well-documented in readily accessible scientific literature. It is categorized as an antipyretic and analgesic agent, suggesting its development was likely part of broader research efforts into novel non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics during the 20th century. The history of analgesics is rich, evolving from natural extracts to synthetic molecules, with a significant push for new chemical entities in the mid to late 20th century. Benzamide derivatives, in general, have been a source of diverse pharmacologically active compounds.

Synthesis of Benzamide Derivatives

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, a general understanding of its synthesis can be inferred from related compounds. A patent for a related intermediate, o-ethoxy ethyl benzoate, provides some insight into a possible synthetic route.

General Synthetic Pathway for o-(2-Ethoxyethoxy)benzamide (this compound)

A plausible synthetic route for this compound would likely involve a two-step process starting from salicylic acid.

DOT Script for General Synthesis Workflow of this compound

Caption: Generalized synthetic workflow for this compound.

Illustrative Experimental Protocol: Synthesis of a Benzamide Derivative

The following is a generalized experimental protocol for the amidation of a benzoic acid derivative, which represents the final step in the proposed synthesis of this compound. This protocol is for illustrative purposes and would require optimization for the specific synthesis of this compound.

-

Acid Chloride Formation: 2-(2-Ethoxyethoxy)benzoic acid (1 equivalent) is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran). Thionyl chloride (1.2 equivalents) is added dropwise at 0°C. The reaction mixture is then stirred at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acyl chloride.

-

Amidation: The crude acyl chloride is redissolved in an anhydrous aprotic solvent. The solution is added dropwise to a cooled (0°C) concentrated aqueous solution of ammonia (excess). The reaction is stirred vigorously for 1-2 hours.

-

Work-up and Purification: The organic solvent is removed under reduced pressure. The resulting solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final benzamide product.

Pharmacological Profile and Mechanism of Action

Many analgesics and anti-inflammatory agents exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation and pain. It is plausible that this compound shares this mechanism.

Other potential mechanisms for anti-inflammatory and analgesic action in related compounds include the modulation of inflammatory signaling pathways such as the NF-κB pathway and the reduction of pro-inflammatory cytokines and reactive oxygen species (ROS).

DOT Script for a Hypothesized Anti-Inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Quantitative Data and Experimental Protocols from Related Compounds

Due to the absence of specific quantitative data for this compound, this section presents data and protocols from studies on other analgesic and anti-inflammatory compounds to provide a framework for the potential evaluation of this compound.

In Vivo Analgesic Activity Assay: Acetic Acid-Induced Writhing Test

This is a common preclinical model to assess the efficacy of analgesic agents.

Experimental Protocol:

-

Animals: Male Swiss albino mice are used.

-

Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

-

Grouping and Administration: Mice are divided into control and treatment groups. The control group receives the vehicle, while the treatment groups receive the test compound (e.g., this compound at various doses) or a standard drug (e.g., aspirin or indomethacin) orally or intraperitoneally.

-

Induction of Writhing: After a set period (e.g., 30-60 minutes) to allow for drug absorption, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: The number of writhes for each mouse is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.

-

Data Analysis: The percentage of inhibition of writhing is calculated for the treated groups compared to the control group.

Illustrative Data from a Study on Flusalazine (a benzoic acid derivative):

| Treatment | Dose (mg/kg) | % Inhibition of Writhing |

| Aspirin | 25 | 52.7 |

| Aspirin | 300 | 70.3 |

| Indomethacin | 10 | 62.7 |

| Indomethacin | 100 | 73.5 |

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Experimental Protocol:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2 are used.

-

Assay Buffer: The reaction is carried out in a suitable buffer (e.g., Tris-HCl).

-

Incubation: The enzyme is pre-incubated with the test compound (e.g., this compound at various concentrations) or a control inhibitor for a short period.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid (the substrate).

-

Measurement: The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated.

Illustrative Data for COX-1 Inhibition by a Synthesized Compound (MAK01):

| Concentration (µg/mL) | % Inhibition |

| 1000 | 64.79 |

| 500 | 56.45 |

| 250 | 45.75 |

| 125 | 37.51 |

| 62.50 | 31.53 |

| IC₅₀ | 314 µg/mL |

Future Directions and Conclusion

Future research on this compound should focus on:

-

Confirmation of Synthesis: Development and validation of a reliable synthetic route.

-

In Vitro Pharmacological Profiling: Comprehensive screening against a panel of relevant targets, including COX-1 and COX-2 enzymes and key inflammatory mediators.

-

In Vivo Efficacy Studies: Evaluation of its analgesic and anti-inflammatory effects in established animal models.

-

Pharmacokinetic and Toxicological Assessment: Determination of its absorption, distribution, metabolism, excretion (ADME), and safety profile.

References

Etosalamide Derivatives and Structure-Activity Relationship: A Technical Guide

Disclaimer: Due to the limited availability of public research on the structure-activity relationships (SAR) of etosalamide derivatives specifically, this guide provides a comprehensive overview based on closely related 2-alkoxybenzamides and salicylamide derivatives. The principles and methodologies described are directly applicable to the design and evaluation of novel this compound analogs.

Introduction

This compound, 2-(2-ethoxyethoxy)benzamide, is a molecule belonging to the salicylamide class of compounds, which are known for their analgesic and anti-inflammatory properties. The structural modification of the salicylamide scaffold has been a subject of interest in medicinal chemistry to explore and optimize various biological activities. This guide delves into the synthesis, biological evaluation, and structure-activity relationships of derivatives structurally related to this compound, providing a framework for the rational design of new therapeutic agents.

The core structure of these analogs consists of a benzamide ring with an ether-linked substituent at the 2-position. The nature of this substituent, as well as substitutions on the aromatic ring and the amide functionality, can significantly influence the pharmacological profile of the resulting compounds.

Synthesis of this compound Analogs

The synthesis of this compound analogs and related 2-alkoxybenzamides generally follows established chemical routes. A common synthetic strategy involves the O-alkylation of a salicylic acid or salicylamide precursor, followed by amidation or further modification.

General Synthetic Scheme

A representative synthetic pathway to obtain 2-alkoxybenzamide derivatives is outlined below. This multi-step synthesis allows for the introduction of diversity at various positions of the scaffold.

Experimental Protocols

General Procedure for O-Alkylation of 2-Hydroxybenzamide: To a solution of 2-hydroxybenzamide (1 eq.) in a suitable solvent such as dimethylformamide (DMF) or acetone, a base like potassium carbonate (K2CO3) or sodium hydride (NaH) (1.1-1.5 eq.) is added portion-wise at room temperature. The mixture is stirred for a specified time (e.g., 30 minutes) before the addition of the corresponding alkyl halide (1.1-1.5 eq.). The reaction mixture is then stirred at room temperature or heated to reflux for several hours until the completion of the reaction, which can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization to afford the desired 2-alkoxybenzamide derivative.

General Procedure for Amide Coupling: A solution of a 2-alkoxybenzoic acid (1 eq.), a primary or secondary amine (1.1 eq.), a coupling agent such as HBTU (1.2 eq.), and a non-nucleophilic base like diisopropylethylamine (DIEA) (2 eq.) in a solvent like dichloromethane (CH2Cl2) is stirred at room temperature. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is diluted with the solvent and washed sequentially with aqueous acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is then purified by flash column chromatography to yield the final N-substituted-2-alkoxybenzamide.[1]

Structure-Activity Relationship (SAR)

The biological activity of salicylamide and 2-alkoxybenzamide derivatives is highly dependent on the nature and position of various substituents. The following sections summarize key SAR findings from studies on related compounds.

Modifications of the Alkoxy Side Chain

The ether-linked side chain at the 2-position plays a crucial role in modulating the activity of these compounds. The length, branching, and presence of additional functional groups on this chain can significantly impact potency and selectivity.

| Compound ID | R (at 2-position) | Biological Activity (IC50, µM) | Reference |

| 1a | -OCH3 | > 50 | Fictional, for illustration |

| 1b | -OCH2CH3 | 25.3 | Fictional, for illustration |

| 1c | -O(CH2)2OCH3 | 10.1 | Fictional, for illustration |

| 1d | -O(CH2)2OCH2CH3 | 5.2 | Fictional, for illustration |

| 1e | -O-Phenyl | 1.5 | Fictional, for illustration |

| 1f | -O-CH2-Phenyl | 8.7 | Fictional, for illustration |

Note: The data in this table is illustrative and intended to demonstrate SAR principles. It is not based on actual experimental values for this compound derivatives.

SAR Insights:

-

Chain Length: Increasing the length of the alkyl chain can lead to enhanced activity, potentially due to improved hydrophobic interactions with the target protein. The presence of an additional ether linkage, as in the ethoxyethoxy group of this compound, appears to be favorable.

-

Aromatic Moieties: The introduction of an aromatic ring in the side chain, such as a phenoxy group, can significantly increase potency.

Substitutions on the Benzamide Ring

Modifications to the aromatic ring of the benzamide core can influence electronic properties, steric hindrance, and the potential for additional binding interactions.

| Compound ID | Ring Substituent | Biological Activity (IC50, µM) | Reference |

| 2a | H | 5.2 | Fictional, for illustration |

| 2b | 5-Cl | 2.1 | Fictional, for illustration |

| 2c | 4-NO2 | 15.8 | Fictional, for illustration |

| 2d | 5-CF3 | 1.8 | Fictional, for illustration |

| 2e | 4-OCH3 | 9.5 | Fictional, for illustration |

Note: The data in this table is illustrative and intended to demonstrate SAR principles. It is not based on actual experimental values for this compound derivatives.

SAR Insights:

-

Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as halogens (e.g., Cl) or trifluoromethyl (CF3), at the 5-position often enhances biological activity.

-

Electron-Donating Groups: Electron-donating groups, such as methoxy (OCH3), can sometimes be detrimental to activity.

-

Positional Isomers: The position of the substituent on the ring is critical, with the 5-position often being a key interaction point.

Modifications of the Amide Group

Alterations to the primary amide of this compound can provide insights into the hydrogen bonding requirements for activity and can be a handle for modulating physicochemical properties.

| Compound ID | Amide Substituent | Biological Activity (IC50, µM) | Reference |

| 3a | -NH2 | 5.2 | Fictional, for illustration |

| 3b | -NHCH3 | 7.8 | Fictional, for illustration |

| 3c | -N(CH3)2 | > 50 | Fictional, for illustration |

| 3d | -NH-Phenyl | 3.4 | Fictional, for illustration |

Note: The data in this table is illustrative and intended to demonstrate SAR principles. It is not based on actual experimental values for this compound derivatives.

SAR Insights:

-

Hydrogen Bonding: The primary amide (-NH2) is often crucial for activity, suggesting its involvement in key hydrogen bond interactions with the biological target.

-

Steric Hindrance: Substitution on the amide nitrogen generally leads to a decrease in activity, with disubstitution often resulting in a complete loss of potency.

Biological Evaluation

The pharmacological effects of this compound analogs are typically assessed through a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.

In Vitro Assays

-

Enzyme Inhibition Assays: For activities such as anti-inflammatory effects, assays targeting cyclooxygenase (COX-1 and COX-2) enzymes are commonly employed.

-

Cell-Based Assays: The anti-proliferative activity of these compounds can be evaluated against various cancer cell lines using assays like the MTT or SRB assay.[2]

-

Cytotoxicity Assays: To assess the safety profile, the cytotoxicity of the compounds is tested against normal cell lines.

Experimental Protocol: In Vitro Anti-proliferative Assay (MTT Assay) Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours. The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The concentration of the compound that causes 50% inhibition of cell growth (IC50) is then calculated.

In Vivo Models

-

Analgesic Activity: Models such as the acetic acid-induced writhing test or the hot plate test in rodents are used to evaluate the pain-relieving effects.

-

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rats is a standard method to assess anti-inflammatory potential.

Signaling Pathways and Mechanism of Action

The mechanism of action for many salicylamide derivatives involves the inhibition of enzymes in the inflammatory cascade, such as cyclooxygenases. However, some derivatives have been shown to interact with other targets. The diagram below illustrates a generalized signaling pathway relevant to the anti-inflammatory effects of these compounds.

Conclusion

The structure-activity relationship of this compound analogs and related 2-alkoxybenzamides provides a valuable framework for the design of novel therapeutic agents. Key structural modifications, including the optimization of the 2-alkoxy side chain, substitution on the benzamide ring with electron-withdrawing groups, and retention of the primary amide functionality, are critical for enhancing biological activity. Further exploration of these chemical spaces, guided by the principles outlined in this guide, holds promise for the development of potent and selective drug candidates for a range of therapeutic applications.

References

- 1. Structure-activity relationship studies on O-alkylamino-tethered salicylamide derivatives with various amino acid linkers as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of the salicylamide and salicylic acid derivatives as anti-estrogen agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Etosalamide: Unraveling the Pharmacokinetic and Metabolic Profile

A comprehensive review of the absorption, distribution, metabolism, and excretion of the anti-inflammatory agent Etosalamide remains largely uncharted territory within publicly accessible scientific literature. Despite extensive searches for detailed pharmacokinetic data, experimental protocols, and defined metabolic pathways, specific information on this compound is strikingly scarce.

This technical guide aims to provide a foundational understanding of the principles of pharmacokinetics and metabolism that would theoretically apply to a compound like this compound, a benzamide derivative. However, it is critical to preface this with the acknowledgment that the following sections are based on general pharmacological principles and not on specific studies of this compound, due to the current lack of available data.

General Principles of Pharmacokinetics

The journey of a drug through the body is typically characterized by four key processes, collectively known as ADME:

-

Absorption: The process by which a drug enters the bloodstream. For an orally administered drug like this compound, this would involve its passage from the gastrointestinal tract into circulation. Factors influencing absorption include the drug's solubility, permeability, and the formulation of the dosage form.

-

Distribution: Once in the bloodstream, the drug is distributed to various tissues and organs. This process is influenced by blood flow, the drug's ability to cross cell membranes, and its binding to plasma proteins.

-

Metabolism (Biotransformation): The chemical modification of a drug by the body, primarily in the liver. This process typically converts lipid-soluble drugs into more water-soluble compounds that can be easily excreted. Metabolism is often categorized into Phase I (e.g., oxidation, reduction, hydrolysis) and Phase II (e.g., conjugation) reactions.

-

Excretion: The removal of the drug and its metabolites from the body, primarily through the kidneys (urine) and to a lesser extent, the feces, sweat, and breath.

Postulated Metabolic Pathways for this compound

Given its chemical structure as a substituted benzamide, one can hypothesize potential metabolic pathways for this compound based on known biotransformation reactions for similar compounds. These pathways would need to be confirmed through rigorous experimental studies.

Phase I Metabolism:

-

O-de-ethylation: The ethoxy group on the phenoxy ring is a likely site for oxidative metabolism, leading to the removal of one or both ethyl groups.

-

Hydroxylation: The aromatic ring could undergo hydroxylation at various positions.

-

Amide Hydrolysis: The amide bond could be cleaved, leading to the formation of 2-(2-ethoxyethoxy)benzoic acid and ammonia.

Phase II Metabolism:

-

Glucuronidation: The hydroxylated metabolites formed during Phase I could be conjugated with glucuronic acid to form highly water-soluble glucuronides.

-

Sulfation: Similarly, conjugation with sulfate could occur on hydroxylated metabolites.

The following diagram illustrates a hypothetical metabolic pathway for this compound.

Caption: Hypothetical metabolic pathway of this compound.

Experimental Protocols for Pharmacokinetic and Metabolic Studies

To elucidate the actual pharmacokinetic profile and metabolic fate of this compound, a series of in vitro and in vivo studies would be necessary. The following outlines standard experimental methodologies.

In Vitro Studies

These studies provide initial insights into the metabolic stability and potential pathways of a drug.

Table 1: In Vitro Experimental Protocols

| Experiment | Methodology | Purpose |

| Metabolic Stability in Liver Microsomes | Incubate this compound with liver microsomes (from human and relevant animal species) and NADPH. Analyze the disappearance of the parent drug over time using LC-MS/MS. | To determine the intrinsic clearance and predict the hepatic extraction ratio. |

| Metabolite Identification in Hepatocytes | Incubate this compound with primary hepatocytes. Analyze the culture medium and cell lysate for metabolites using high-resolution mass spectrometry (HRMS). | To identify the major and minor metabolites formed in a more complete cellular system. |

| CYP450 Reaction Phenotyping | Incubate this compound with a panel of recombinant human cytochrome P450 (CYP) enzymes. Monitor the formation of metabolites to identify the specific CYP isoforms responsible for its metabolism. | To predict potential drug-drug interactions. |

| Plasma Protein Binding | Determine the extent of this compound binding to plasma proteins (e.g., albumin, alpha-1-acid glycoprotein) using techniques like equilibrium dialysis or ultrafiltration. | To understand the fraction of unbound (pharmacologically active) drug in circulation. |

In Vivo Studies

Animal studies are crucial for understanding the complete ADME profile of a drug in a whole organism.

Table 2: In Vivo Experimental Protocols

| Experiment | Methodology | Purpose |

| Single-Dose Pharmacokinetics | Administer a single dose of this compound (intravenous and oral) to a suitable animal model (e.g., rats, dogs). Collect blood samples at various time points and analyze plasma concentrations of this compound and its major metabolites using a validated LC-MS/MS method. | To determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability. |

| Mass Balance Study | Administer radiolabeled ([¹⁴C] or [³H]) this compound to animals. Collect and analyze urine, feces, and expired air over a period to account for the total administered radioactivity. | To determine the routes and extent of excretion of the drug and its metabolites. |

| Tissue Distribution | Following administration of radiolabeled this compound, conduct whole-body autoradiography or quantify radioactivity in various tissues at different time points. | To identify tissues where the drug or its metabolites accumulate. |

The workflow for a typical preclinical pharmacokinetic study is depicted below.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Conclusion

Methodological & Application

Application Note & Protocol: Preparation of Etosalamide Stock Solution

Introduction

Etosalamide is an antipyretic and analgesic agent with anti-inflammatory activity, making it a compound of interest in various research fields, including allergic disease research.[1] Proper preparation of a stock solution is a critical first step for accurate and reproducible in vitro and in vivo studies. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for research purposes.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound relevant to stock solution preparation.

| Property | Value | Source(s) |

| Molecular Weight | 209.24 g/mol | [1][2][3] |

| CAS Number | 15302-15-5 | [4] |

| IUPAC Name | 2-(2-ethoxyethoxy)benzamide | |

| Appearance | White to off-white solid powder | |

| Solubility in DMSO | 300 mg/mL (1433.76 mM) | |

| Solubility in Water | 6.67 mg/mL (31.88 mM) | |

| Recommended Solvents | Dimethyl sulfoxide (DMSO) | |

| Storage of Powder | Dry, dark, 0-4°C (short-term), -20°C (long-term) | |

| Stock Solution Storage | -20°C for 1 month, -80°C for 6 months (protect from light) |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. Adjust the quantities as needed for your specific experimental requirements.

Materials

-

This compound powder (purity >98%)

-

Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Spatula

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure

-

Pre-weighing Preparations:

-

Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.

-

Ensure the analytical balance is calibrated and level.

-

-

Calculating the Mass of this compound:

-

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using the following formula:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

For example, to prepare 1 mL of a 10 mM stock solution:

-

Mass (g) = 0.010 mol/L x 0.001 L x 209.24 g/mol = 0.0020924 g

-

Mass (mg) = 2.0924 mg

-

-

It is advisable to prepare a larger volume (e.g., 5 or 10 mL) to minimize weighing errors. For 5 mL of a 10 mM solution, you would need 10.462 mg of this compound.

-

-

Weighing this compound:

-

Carefully weigh the calculated amount of this compound powder onto a weigh boat or directly into a sterile microcentrifuge tube.

-

-

Dissolving this compound:

-

Add the desired volume of DMSO to the tube containing the this compound powder.

-

Cap the tube securely and vortex thoroughly until the powder is completely dissolved.

-

If dissolution is slow, gentle warming and/or sonication can be used to facilitate the process.

-

-

Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for up to one month or at -80°C for up to six months.

-

Protect the stock solution from light.

-

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling chemical reagents.

-

Work in a well-ventilated area or a chemical fume hood.

-

Consult the Safety Data Sheet (SDS) for this compound before use.

Visualizations

Experimental Workflow

Caption: Workflow for preparing this compound stock solution.

References

Application Notes and Protocols for Cell-Based Assays to Determine Etosalamide Activity

Audience: Researchers, scientists, and drug development professionals.

Introduction

Etosalamide, also known as Etofesalamide, is a salicylamide derivative that has been identified as a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as a key oncogenic driver in various cancers, most notably in a subset of non-small cell lung cancer (NSCLC). Inhibition of ALK activity is a clinically validated therapeutic strategy. As a salicylamide, this compound may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or the NF-κB signaling pathway.

These application notes provide detailed protocols for a suite of cell-based assays to characterize the biological activity of this compound, focusing on its primary ALK inhibitory function and its potential anti-inflammatory effects.

Data Presentation: Summary of Quantitative Data

The following tables are structured to present quantitative data that would be generated from the described assays. For illustrative purposes, representative data for a typical ALK inhibitor is provided. Researchers should replace this with their experimentally determined values for this compound.

Table 1: In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) | Assay Type |

| ALK | [Insert Value] | Biochemical Kinase Assay |

| MET | [Insert Value] | Biochemical Kinase Assay |

| ROS1 | [Insert Value] | Biochemical Kinase Assay |

Table 2: Cellular Activity in ALK-Positive Cancer Cell Lines

| Cell Line | ALK Genotype | IC50 (nM) - Cell Viability | IC50 (nM) - ALK Phosphorylation |

| Karpas-299 | NPM-ALK | [Insert Value] | [Insert Value] |

| SU-DHL-1 | NPM-ALK | [Insert Value] | [Insert Value] |

| H3122 | EML4-ALK | [Insert Value] | [Insert Value] |

| STE-1 | EML4-ALK | [Insert Value] | [Insert Value] |

Table 3: Anti-Inflammatory Activity

| Assay Type | Cell Line | IC50 (µM) |

| COX-2 Activity | RAW 264.7 | [Insert Value] |

| NF-κB Reporter | HEK293 | [Insert Value] |

| Prostaglandin E2 Production | A549 | [Insert Value] |

Signaling Pathways and Experimental Workflows

Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for ALK Inhibition Assays

Caption: Experimental workflow for characterizing the activity of this compound in ALK-positive cells.

NF-κB Signaling Pathway

Caption: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols

ALK Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit the autophosphorylation of ALK in intact cells.[1][2]

Materials:

-

ALK-positive cell lines (e.g., Karpas-299, H3122)

-

This compound

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ALK (Tyr1604), anti-total-ALK

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Protocol:

-

Seed ALK-positive cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle control (DMSO) for 2-6 hours.

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with anti-phospho-ALK primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with anti-total-ALK antibody as a loading control.

-

Quantify band intensities and calculate the IC50 for ALK phosphorylation inhibition.

Cell Viability Assay (MTT or CCK-8)

This assay measures the effect of this compound on the proliferation and viability of ALK-positive cancer cells.[1][3]

Materials:

-

ALK-positive cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CCK-8 reagent

-

DMSO

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.

-

Allow cells to adhere overnight.

-

Treat cells with serial dilutions of this compound or vehicle control.

-

Incubate for 72 hours at 37°C and 5% CO2.

-

For MTT assay: Add MTT solution to each well and incubate for 4 hours. Add DMSO to dissolve formazan crystals.

-

For CCK-8 assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay quantifies the induction of apoptosis in ALK-positive cells following treatment with this compound.[4]

Materials:

-

ALK-positive cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 for 24-48 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).

NF-κB Reporter Assay

This assay measures the effect of this compound on the transcriptional activity of NF-κB.

Materials:

-

HEK293 cells (or other suitable cell line)

-

NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid

-

Transfection reagent

-

This compound

-

NF-κB activator (e.g., TNF-α)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Protocol:

-

Co-transfect cells with the NF-κB firefly luciferase reporter and Renilla luciferase control plasmids.

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 6-8 hours to activate the NF-κB pathway.

-